Arenobufagin 3-hemisuberate
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Overview
Description
Arenobufagin 3-hemisuberate is a natural cardiotonic steroid isolated from the skin of Japanese toads. It is known for its potent biological activity and complex molecular structure. This compound has garnered significant interest in the fields of medicine and biochemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of arenobufagin 3-hemisuberate involves the extraction of arenobufagin from the skin of Japanese toads, followed by esterification with suberic acid. The reaction typically requires the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate, and is conducted under controlled temperature conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and esterification processes but on a larger scale. The use of advanced purification techniques such as chromatography ensures the high purity of the final product. The compound is then stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Arenobufagin 3-hemisuberate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced pharmacological properties .
Scientific Research Applications
Arenobufagin 3-hemisuberate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of cardiotonic steroids and their derivatives.
Biology: The compound is studied for its effects on cellular processes such as apoptosis, autophagy, and ferroptosis.
Medicine: this compound exhibits potent antiproliferative effects on cancer cells, making it a potential therapeutic agent for treating various cancers, including glioblastoma and hepatocellular carcinoma
Mechanism of Action
Arenobufagin 3-hemisuberate exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Arenobufagin 3-hemisuberate is compared with other similar compounds such as cinobufagin and cinobufotalin:
Cinobufagin: Like this compound, cinobufagin is a cardiotonic steroid with potent anticancer properties.
Cinobufotalin: This compound also shares structural similarities with this compound but differs in its specific biological activities and therapeutic potential.
Properties
IUPAC Name |
8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCSNYEMCXNRM-QCTKBPTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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